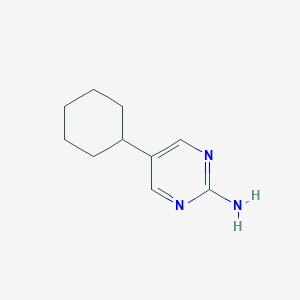

5-Cyclohexylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Pyrimidines, including 5-Cyclohexylpyrimidin-2-amine, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of a compound like 5-Cyclohexylpyrimidin-2-amine can be analyzed using various techniques . These techniques can provide insights into the shape, hydrophobicity, hydrogen bonding, and charge distribution of the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-Cyclohexylpyrimidin-2-amine can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 5-Cyclohexylpyrimidin-2-amine can be analyzed using various techniques . These properties include molecular weight, log P, log D7.4, pKa, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, and others .Scientific Research Applications

Discovery and Characterization in Receptor Antagonists

A novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines was identified as potent and selective A(2B) adenosine receptor antagonists. Compound 5, part of this series, showed high affinity for the A(2B) receptor and good selectivity over other adenosine receptors, demonstrating efficacy in functional in vitro models and possessing a favorable pharmacokinetic profile in preclinical species (Vidal et al., 2007).

Advancements in Bio-derived Pharmaceuticals

Research on reductive amination of 2,5-diformylfuran (DFF) showed its utility in transitioning from bio-derived 5-hydroxymethylfurfural (HMF) to pharmaceuticals. This process facilitated the creation of bis(aminomethyl)furans as building blocks for new derivatives with naturally occurring biologically active compound structures, leading to bio-derived analogues of the anticancer drug norcantharidin with increased anticancer activity (Galkin et al., 2017).

Innovative Synthesis of Aminated Compounds

The synthesis of new 1-aminated-2,5-cyclohexadienes for use in radical transfer hydroaminations of unactivated and electron-rich double bonds has been detailed. This synthesis displayed good to excellent anti-Markovnikov selectivity, tolerating many functional groups and providing insights into the aromatization processes to generate corresponding radicals (Guin et al., 2007).

Exploration in Positive Modulation of KCa2 Channels

A study on modified N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues investigated their potential to potentiate KCa2 channel activity. Some analogues displayed a significant increase in potency, suggesting their potential therapeutic use in treating symptoms of ataxia, demonstrating the ability of chemical modifications to enhance biological activity and selectivity (El-Sayed et al., 2021).

Mechanism of Action

Target of Action

5-Cyclohexylpyrimidin-2-amine primarily targets the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

It is known that the compound interacts with its target, plk4, inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in cellular processes such as centriole duplication .

Biochemical Pathways

The biochemical pathways affected by 5-Cyclohexylpyrimidin-2-amine are related to its inhibition of PLK4. PLK4 plays a crucial role in centriole duplication, a process vital for cell division and genomic stability . By inhibiting PLK4, 5-Cyclohexylpyrimidin-2-amine disrupts these pathways, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to exhibit good plasma stability and liver microsomal stability . These properties suggest that 5-Cyclohexylpyrimidin-2-amine may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability .

Result of Action

The result of 5-Cyclohexylpyrimidin-2-amine’s action is the inhibition of PLK4, leading to disruption of centriole duplication and potentially causing cell cycle arrest and apoptosis . At the cellular level, it has been shown to present excellent antiproliferative activity against breast cancer cells .

Action Environment

The action of 5-Cyclohexylpyrimidin-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other molecules in the cellular environment can also impact the compound’s action.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-cyclohexylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBJITNIEIJQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=C(N=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73549-64-1 |

Source

|

| Record name | 5-cyclohexylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B2770398.png)

![6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2770399.png)

![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)